

Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor - A Technical Guide

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Compound of Interest		
Compound Name:	Entrectinib	
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Entrectinib (Rozlytrek®) is an orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1][2][3] Chromosomal rearrangements involving the genes encoding these kinases—NTRK1/2/3, ROS1, and ALK—can lead to the expression of fusion proteins with constitutive kinase activity, acting as oncogenic drivers in a variety of solid tumors. Entrectinib functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling pathways that promote tumor cell proliferation and survival.[2][3] This document provides a comprehensive technical overview of entrectinib, including its mechanism of action, key preclinical and clinical data, and relevant experimental methodologies.

Mechanism of Action and Signaling Pathways

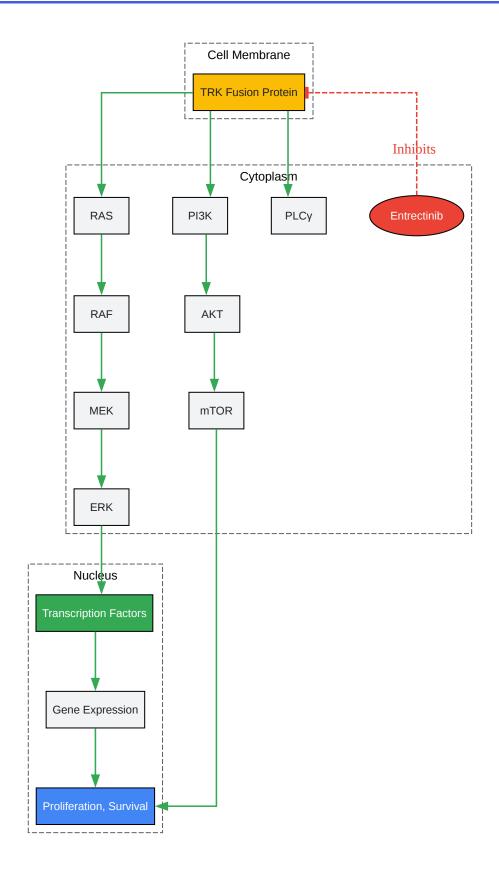
Entrectinib potently inhibits TRKA/B/C, ROS1, and ALK tyrosine kinases.[1][2] In cancers harboring fusions of the corresponding genes, the resulting chimeric proteins drive ligand-independent activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16] By blocking the ATP-binding sites of these kinases, **entrectinib** prevents their autophosphorylation and the subsequent activation of these oncogenic signaling pathways, ultimately leading to the inhibition of cell growth and induction of apoptosis.[1][3]



TRK Signaling Pathway Inhibition

NTRK gene fusions lead to the formation of chimeric TRK proteins that constitutively activate downstream signaling. **Entrectinib** blocks this activation, thereby inhibiting cell proliferation and survival.





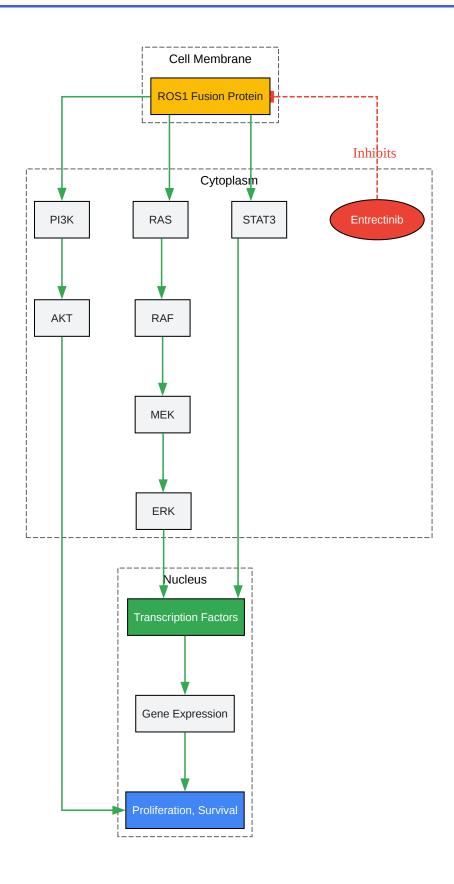
TRK Signaling Pathway and Entrectinib Inhibition



ROS1 Signaling Pathway Inhibition

Similar to TRK fusions, ROS1 rearrangements result in constitutively active ROS1 fusion proteins that drive oncogenesis. **Entrectinib** effectively inhibits these fusion proteins.





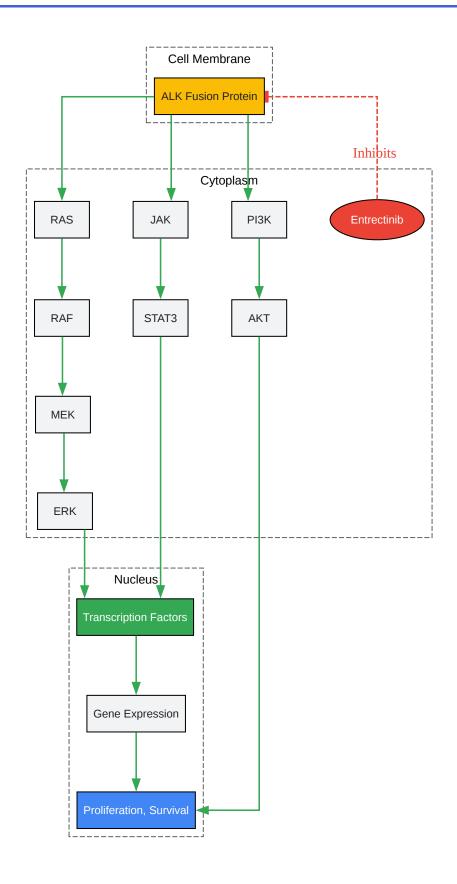
ROS1 Signaling Pathway and Entrectinib Inhibition



ALK Signaling Pathway Inhibition

ALK gene fusions also lead to constitutively active kinase signaling. **Entrectinib** is a potent inhibitor of ALK fusion proteins.





ALK Signaling Pathway and Entrectinib Inhibition



Preclinical Data In Vitro Potency

Entrectinib has demonstrated potent inhibition of its target kinases in enzymatic assays.

Kinase	IC50 (nM)
TRKA	1.7
TRKB	0.1
TRKC	0.1
ROS1	0.2
ALK	1.6

Data from preclinical studies.

In cellular assays, **entrectinib** has been shown to inhibit the proliferation of tumor cell lines harboring NTRK, ROS1, or ALK gene fusions at subnanomolar concentrations. For example, in acute myeloid leukemia (AML) cell lines with the ETV6-NTRK3 fusion, **entrectinib** inhibited cellular proliferation with IC50 values of 0.47 and 0.65 nmol/L.[17]

In Vivo Efficacy

In mouse xenograft models of human cancers with NTRK, ROS1, or ALK fusions, oral administration of **entrectinib** led to significant tumor regression.[18][19] Notably, **entrectinib** has demonstrated the ability to cross the blood-brain barrier, leading to responses in intracranial tumor models.[18][19] In a mouse model of intracranial ALK-fusion-driven lung cancer, **entrectinib** treatment resulted in a significant survival benefit.[18][19]

Clinical Data

The clinical efficacy and safety of **entrectinib** have been evaluated in several key clinical trials, including the integrated analysis of STARTRK-2, STARTRK-1, and ALKA-372-001.

Efficacy in NTRK Fusion-Positive Solid Tumors



An integrated analysis of three phase I/II trials in patients with NTRK fusion-positive solid tumors demonstrated significant and durable responses to **entrectinib**.

Efficacy Endpoint	Result	95% Confidence Interval
Overall Population (n=121)		
Objective Response Rate (ORR)	61.2%	52.4% - 69.9%
Complete Response (CR)	15.7%	-
Partial Response (PR)	45.5%	-
Median Duration of Response (DoR)	20.0 months	13.0 - 38.2 months
Median Progression-Free Survival (PFS)	13.8 months	10.1 - 19.9 months
Patients with CNS Metastases at Baseline (n=11 with measurable disease)		
Intracranial ORR	63.6%	30.8% - 89.1%
Median Intracranial DoR	22.1 months	7.4 - Not Estimable

Data from an updated integrated analysis of three Phase I/II trials with a data cut-off of August 31, 2020.[20]

Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

In patients with ROS1 fusion-positive NSCLC, **entrectinib** has also shown robust and durable clinical activity.



Efficacy Endpoint	Result	95% Confidence Interval
Overall Population (n=53)		
Objective Response Rate (ORR)	77%	64% - 88%
Median Duration of Response (DoR)	24.6 months	11.4 - 34.8 months
Median Progression-Free Survival (PFS)	19.0 months	12.2 - 36.6 months
Patients with CNS Metastases at Baseline		
Intracranial ORR	55.0%	-

Data from a pooled analysis of the STARTRK-1, STARTRK-2, and ALKA trials.[21][22][23] An updated analysis showed an ORR of 67.1% in 172 patients, with a median DoR of 20.4 months and a median PFS of 16.8 months.[24] In patients with baseline CNS metastases, the intracranial ORR was 49%.[24]

Safety and Tolerability

Entrectinib has a manageable safety profile, with the majority of treatment-related adverse events (TRAEs) being grade 1 or 2 and generally reversible.[20][21][23]



Adverse Event (Any Grade)	Frequency
Dysgeusia	41%
Dizziness	36%
Constipation	34%
Fatigue	31%
Diarrhea	28%
Edema	28%
Nausea	27%
Weight increased	24%
Arthralgia	23%
Myalgia	21%
Cognitive impairment	20%

Grade 3 or 4 Treatment-Related Adverse Events	Frequency
Weight increased	10%
Anemia	12%
Neutropenia	4%
Nervous system disorders	3%
Cardiac disorders	2%

Data from integrated analyses of clinical trials.[20][21][23][25] Treatment-related adverse events leading to discontinuation occurred in approximately 8.3% of patients with NTRK fusion-positive tumors.[20]

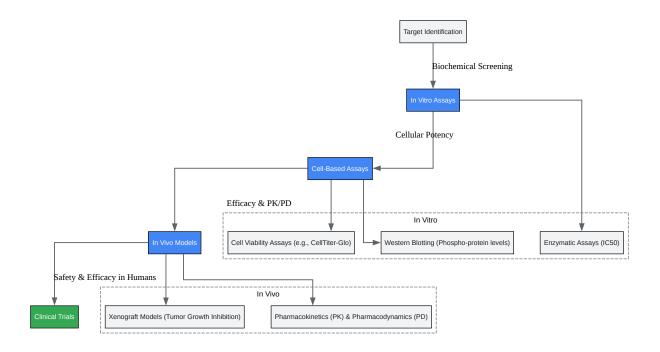
Experimental Protocols



Detailed experimental protocols are essential for the accurate preclinical and clinical evaluation of **entrectinib**. Below are overviews of key methodologies.

General Experimental Workflow

A typical workflow for evaluating a tyrosine kinase inhibitor like **entrectinib** involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.





General Experimental Workflow for TKI Evaluation

In Vitro Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **entrectinib** on the proliferation of cancer cell lines harboring NTRK, ROS1, or ALK fusions.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

General Protocol:

- Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of entrectinib or vehicle control (e.g., DMSO) for 72 hours.
- Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.
- Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of **entrectinib** and fitting the data to a four-parameter logistic curve.

Western Blotting for Kinase Phosphorylation

Objective: To assess the effect of **entrectinib** on the phosphorylation status of TRK, ROS1, ALK, and their downstream signaling effectors.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phosphospecific antibodies are used to detect the phosphorylated (active) forms of kinases and signaling proteins.

General Protocol:



- Cell Lysis: Treat cells with various concentrations of entrectinib for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against total and phosphorylated forms of the target kinases (e.g., p-TRK, TRK, p-AKT, AKT, p-ERK, ERK).
- Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **entrectinib** in a living organism.

General Protocol:

- Cell Implantation: Subcutaneously implant human tumor cells harboring the target fusion gene into immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **entrectinib** orally at various doses (e.g., 30 or 60 mg/kg, twice daily) or vehicle control for a specified duration (e.g., 10-21 consecutive days).
- Tumor Measurement and Data Analysis: Measure tumor volume regularly (e.g., twice weekly) with calipers. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). Plot the mean tumor volume over time for each group to assess treatment efficacy.



Clinical Trial Protocol Overview (STARTRK-2)

Objective: To evaluate the efficacy and safety of **entrectinib** in patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.

Study Design: An open-label, multicenter, global Phase 2 basket study.

Key Inclusion Criteria:

- Histologically or cytologically confirmed diagnosis of a locally advanced or metastatic solid tumor with an NTRK1/2/3, ROS1, or ALK gene rearrangement.
- Measurable or evaluable disease as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[26][27][28][29][30]
- Patients with CNS involvement are eligible.

Key Exclusion Criteria:

 Prior treatment with a TRK, ROS1, or ALK inhibitor (with some exceptions for crizotinib in NSCLC with CNS-only progression).

Treatment: **Entrectinib** administered orally at a dose of 600 mg once daily in 4-week cycles.

Efficacy Assessments: Tumor response and progression are evaluated by a blinded independent central review according to RECIST 1.1. Tumor assessments are performed at baseline, at the end of cycle 1, and every 8 weeks thereafter.[20]

Conclusion

Entrectinib is a potent pan-TRK, ROS1, and ALK inhibitor with significant and durable clinical activity in patients with tumors harboring fusions of the corresponding genes. Its ability to penetrate the CNS provides an important therapeutic option for patients with brain metastases. The manageable safety profile of **entrectinib** further supports its use in these molecularly defined patient populations. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of **entrectinib** and other targeted therapies.



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